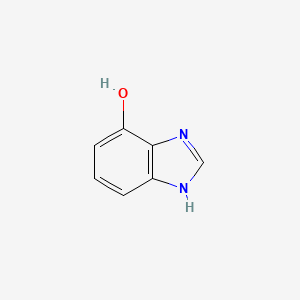

1H-Benzoimidazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODRSIDSXPMYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342742 |

Source

|

| Record name | 1H-Benzoimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67021-83-4 |

Source

|

| Record name | 1H-Benzoimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Benzoimidazol-4-ol for Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Benzoimidazol-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable scaffold in medicinal chemistry. This document delves into its chemical properties, synthesis, reactivity, and potential therapeutic applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. As a fused bicyclic system of benzene and imidazole, it is isosteric with naturally occurring purine bases, allowing it to interact with a wide range of biological targets.[1] The strategic placement of a hydroxyl group at the 4-position of the benzimidazole core in this compound enhances its potential for forming key interactions with biological macromolecules and serves as a versatile handle for synthetic modifications, making it a compound of considerable interest in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery, influencing aspects from synthetic strategy to formulation and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | |

| Molecular Weight | 134.14 g/mol | |

| Appearance | White to gray to brown crystalline powder | |

| Melting Point | 198 - 202 °C | |

| CAS Number | 67021-83-4 |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyclocondensation of a suitably substituted o-phenylenediamine with formic acid. A common and effective precursor for this synthesis is 2,3-diaminophenol.

Synthetic Workflow

The synthesis proceeds via a well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, formic acid serves as the source of the C2 carbon of the imidazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for benzimidazole synthesis.

Materials:

-

2,3-Diaminophenol

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10%)

-

Ethanol

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminophenol (1 equivalent) in 4 M hydrochloric acid.

-

Condensation: To the stirred solution, add formic acid (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a pH of approximately 7-8 is reached. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture, using activated carbon to decolorize if necessary. Dry the purified crystals under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (imidazole) |

| ~9.8 | br s | 1H | O-H |

| ~8.1 | s | 1H | H-2 |

| ~7.1-7.3 | m | 3H | H-5, H-6, H-7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-4 |

| ~142 | C-2 |

| ~135 | C-7a |

| ~128 | C-3a |

| ~118 | C-6 |

| ~110 | C-5 |

| ~105 | C-7 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1600 | Medium | C=N stretching |

| 1590-1450 | Strong | Aromatic C=C stretching |

| 1300-1200 | Strong | C-O stretching (phenol) |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak.

| m/z | Predicted Identity |

| 134 | [M]⁺ (Molecular Ion) |

| 106 | [M - CO]⁺ |

| 79 | [M - CO - HCN]⁺ |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzimidazole ring system and the nucleophilic hydroxyl group.

Tautomerism

Like many benzimidazoles, this compound can exist in tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring.

Caption: Potential biological applications of this compound derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis, combined with the reactivity of both the benzimidazole core and the hydroxyl group, provides a rich platform for the generation of diverse chemical libraries. The exploration of its derivatives as enzyme inhibitors, antioxidants, and antimicrobial agents continues to be a promising avenue for the development of novel therapeutics. This guide provides a foundational understanding for researchers to leverage the chemical properties of this compound in their scientific endeavors.

References

- Buckle, D. R., et al. (1987). Novel 1H-benzimidazol-4-ols With Potent 5-lipoxygenase Inhibitory Activity. Journal of Medicinal Chemistry, 30(12), 2216-21. [Link]

- Chem-Impex. (n.d.). 4-Hydroxybenzimidazole.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2015). RSC Advances. [Link]

- Synthesis and Characterization of Benzimidazole Derivatives as Potential Anxiolytics. (2013). International Journal of Pharmaceutical and Clinical Research. [Link]

- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]

- Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Magnetic Resonance in Chemistry. [Link]

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2017). Oriental Journal of Chemistry. [Link]

- Synthesis of 4'-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry. [Link]

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). Molecules. [Link]

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2019). Research Journal of Pharmacy and Technology. [Link]

- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1H-Benzoimidazol-4-ol

Abstract

This technical guide provides a comprehensive analysis of 1H-Benzoimidazol-4-ol, a significant heterocyclic compound with wide-ranging applications in medicinal chemistry and materials science. As a crucial structural motif, its unambiguous characterization is paramount for researchers, scientists, and drug development professionals. This document offers an in-depth exploration of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causal relationships behind the observed spectral features, providing field-proven insights into experimental design and data interpretation. Each section includes detailed, self-validating protocols, ensuring technical accuracy and reproducibility. The guide is structured to empower the reader with the expertise to confidently identify and characterize this compound and its derivatives.

Introduction: The Significance of this compound

Benzimidazoles are a class of heterocyclic aromatic compounds with a bicyclic structure, consisting of a fusion of benzene and imidazole rings.[1] They are of considerable interest due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] this compound, in particular, serves as a valuable building block in the synthesis of more complex pharmacologically active molecules. Its structural integrity and purity are critical for the successful development of new therapeutic agents. Accurate spectral analysis is therefore an indispensable tool for its characterization.

This guide will systematically dissect the spectral signature of this compound using three core analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the electronic environment of each nucleus.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide critical information about its unique chemical environment.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in ¹H NMR: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-donating groups (like the -OH group) will shield nearby protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups and aromatic systems will deshield protons, shifting them downfield (higher ppm).[1] Coupling constants (J) provide information about the connectivity of neighboring protons.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.0 - 13.6 | Broad Singlet | N/A |

| Aromatic-H (H5, H6, H7) | 6.5 - 7.5 | Multiplet | ~7-9 (ortho), ~1-3 (meta) |

| O-H | 9.0 - 10.0 | Singlet | N/A |

| Aromatic-H (H2) | ~8.0 | Singlet | N/A |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton on the nitrogen of the imidazole ring is typically highly deshielded and appears as a broad singlet in the downfield region (12.0-13.6 ppm) when using a solvent like DMSO-d₆.[1] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadening is often due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange.

-

Aromatic Protons: The protons on the benzene ring will resonate in the aromatic region (6.5-7.5 ppm). The hydroxyl group at position 4 will influence the chemical shifts of the adjacent protons (H5 and H7) and the proton para to it (H6). The exact splitting patterns will depend on the coupling between these protons.

-

O-H Proton: The phenolic hydroxyl proton signal is expected to appear as a singlet in the range of 9.0-10.0 ppm in DMSO-d₆.[2]

-

C2-H Proton: The proton at the 2-position of the imidazole ring is also expected to be in the downfield region, typically around 8.0 ppm, appearing as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Logical Flow of ¹H NMR Data Interpretation

Caption: Workflow for ¹H NMR spectral analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in ¹³C NMR: The chemical shifts of carbon atoms are also influenced by their electronic environment. Carbons attached to electronegative atoms (like N and O) will be deshielded and appear at a higher ppm. Aromatic carbons typically resonate in the 110-160 ppm range.[3]

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~140 |

| C4 | ~150-155 (attached to -OH) |

| C5 | ~110-120 |

| C6 | ~120-130 |

| C7 | ~110-120 |

| C3a | ~135-140 |

| C7a | ~130-135 |

Interpretation of the ¹³C NMR Spectrum:

-

C4 Carbon: The carbon atom attached to the hydroxyl group (C4) is expected to be the most downfield signal in the aromatic region due to the deshielding effect of the oxygen atom.

-

Imidazole Ring Carbons: The carbons of the imidazole ring (C2, C3a, C7a) will also have distinct chemical shifts. C2 is generally found around 140 ppm.

-

Benzene Ring Carbons: The remaining benzene ring carbons (C5, C6, C7) will have chemical shifts influenced by the hydroxyl group and the fused imidazole ring. The presence of the electron-donating hydroxyl group will cause an upfield shift for the ortho (C5) and para (not applicable here) carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Causality in IR Spectroscopy: The frequency of vibration for a particular bond is dependent on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). Hydrogen bonding has a significant effect on the O-H stretching frequency, causing the peak to broaden and shift to a lower wavenumber.[4]

Expected IR Absorption Bands for this compound:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretch | 3200 - 3600 | Strong, Broad |

| N-H (Imidazole) | Stretch | 3100 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium, Sharp |

| C=N (Imidazole) | Stretch | ~1620 | Medium |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Strong |

| C-O (Phenolic) | Stretch | ~1220 | Strong |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching: A prominent, broad absorption band in the region of 3100-3600 cm⁻¹ is expected, which is a composite of the O-H and N-H stretching vibrations.[4][5] The broadness is a hallmark of hydrogen bonding.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring.

-

C=N and C=C Stretching: The region between 1500 and 1620 cm⁻¹ will contain absorptions corresponding to the C=N stretching of the imidazole ring and the C=C stretching of the aromatic rings.

-

C-O Stretching: A strong absorption around 1220 cm⁻¹ is indicative of the C-O stretching of the phenolic group, which helps to distinguish it from aliphatic alcohols.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR Spectrum Interpretation Workflow

Caption: Logical flow for the interpretation of the FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Causality in Mass Spectrometry: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The stability of the resulting fragments dictates the observed fragmentation pattern. The benzimidazole ring is relatively stable, and its fragmentation often involves the loss of small, stable neutral molecules like HCN.[6]

Expected Mass Spectral Data for this compound:

-

Molecular Formula: C₇H₆N₂O

-

Molecular Weight: 134.14 g/mol

-

Molecular Ion (M⁺•): m/z = 134

-

Key Fragments:

-

m/z = 106 (Loss of CO)

-

m/z = 107 (Loss of HCN from M⁺• - H)

-

m/z = 79 (Further fragmentation)

-

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak with the highest m/z value will correspond to the molecular ion (M⁺•), which should be observed at m/z = 134. This confirms the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of benzimidazoles is often characterized by the loss of HCN (27 Da).[6][7] Another likely fragmentation for this compound is the loss of carbon monoxide (CO, 28 Da) from the phenolic ring, leading to a fragment at m/z = 106. The relative intensities of these fragment peaks provide a unique fingerprint for the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of this compound.

-

MS confirms the molecular weight (134 g/mol ) and the molecular formula (C₇H₆N₂O).

-

IR spectroscopy confirms the presence of key functional groups: O-H (phenol), N-H (imidazole), and the aromatic system.

-

¹H and ¹³C NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the connectivity of the atoms and the substitution pattern on the benzimidazole ring.

The combination of these techniques provides a self-validating system for the structural elucidation of this compound, ensuring the high level of confidence required in research and drug development.

References

- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7590.

- American Chemical Society. (1972). Mass spectral behavior of 5(6)-substituted benzimidazoles. Journal of the American Chemical Society, 94(20), 6983-6991.

- Hida, K., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(12), 35-42.

- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1689-1698.

- The Royal Society of Chemistry. (2018). Supporting Information for [Article Title].

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. UCLA Chemistry & Biochemistry.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH.

- MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5038.

- NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook.

- SciSpace. (2013). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl.

- Oklahoma Academy of Science. (1959). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 40, 188-192.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- The Royal Society of Chemistry. (2015). Supporting Information for [Article Title].

- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5337.

- The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(56), 35359-35368.

- Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(5), 2533-2540.

- MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(2), M1232.

- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Arabian Journal of Chemistry. (2016). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 9(Suppl. 2), S1703-S1707.

- ResearchGate. (2020). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde.

- ResearchGate. (2015). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- National Metrology Institute of Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). AIST.

- HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 439-446.

- ResearchGate. (2019). ¹H NMR spectra of benzimidazole-containing imide oligomers.

- Wiley Science Solutions. (n.d.). Spectral Databases.

- re3data.org. (2023). Spectral Database for Organic Compounds.

- MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5038.

- ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- PMC. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(4), 273-280.

- ResearchGate. (2013). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif.

- PMC. (2015). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Journal of Mass Spectrometry, 50(12), 1333-1341.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. journalijdr.com [journalijdr.com]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the Discovery and History of 1H-Benzoimidazol-4-ol

This guide provides a comprehensive exploration of the discovery and history of 1H-Benzoimidazol-4-ol, a significant heterocyclic compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its parent scaffold, the logical pathways to its synthesis, and the evolution of methodologies for its preparation.

Introduction: The Benzimidazole Scaffold

The journey to understanding this compound begins with an appreciation of its core structure: the benzimidazole nucleus. This bicyclic aromatic system, formed by the fusion of a benzene ring and an imidazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast array of pharmacological activities.[1][2]

The history of benzimidazole chemistry dates back to 1872, when Hoebrecker first synthesized a derivative, 2,5-dimethylbenzimidazole, through the reduction of 2-nitro-4-methylacetanilide.[3] This pioneering work was soon followed by the development of more general and widely adopted synthetic strategies, most notably the Phillips-Ladenburg and Weidenhagen reactions.[4][5] These classical methods laid the groundwork for the synthesis of a multitude of substituted benzimidazoles, including the hydroxylated analogue, this compound.

The Logical Pathway to this compound: A Historical Perspective

While a singular, dated publication marking the definitive "discovery" of this compound is not readily apparent in early chemical literature, its synthesis is a logical and anticipated extension of the well-established Phillips-Ladenburg methodology. This classical reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of an acid catalyst.[4][6]

The key to synthesizing this compound via this route is the availability of its specific precursor: 2,3-diaminophenol . The history of this compound is therefore intrinsically linked to the synthesis and characterization of this crucial starting material.

The Precursor: Synthesis of 2,3-Diaminophenol

The most established and reliable method for the synthesis of 2,3-diaminophenol begins with 2-aminophenol.[7] This multi-step process is designed to control the regioselectivity of the substitutions on the aromatic ring.

A visual representation of the core synthesis pathway for 2,3-diaminophenol is provided below:

Core synthesis pathway for 2,3-diaminophenol.

The Historical Synthesis of this compound: The Phillips-Ladenburg Approach

With 2,3-diaminophenol accessible, its cyclocondensation with formic acid represents the most direct and historically significant route to this compound. This reaction is a direct application of the Phillips-Ladenburg synthesis.

Experimental Protocol: Phillips-Ladenburg Synthesis of this compound

This protocol is based on the classical Phillips-Ladenburg reaction conditions, adapted for the specific synthesis of this compound.

Step 1: Reaction Setup A mixture of 2,3-diaminophenol (1 equivalent) and formic acid (1.5-2 equivalents) is prepared in a round-bottom flask. A mineral acid, such as hydrochloric acid (typically 4M), is often used as a catalyst and reaction medium.

Step 2: Cyclocondensation The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The mechanism involves the initial formation of a formamide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.

Step 3: Isolation and Purification Upon completion of the reaction, the mixture is cooled to room temperature and carefully neutralized with a base, such as ammonium hydroxide or sodium bicarbonate. The neutralization typically leads to the precipitation of the crude this compound. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.

A visual representation of the Phillips-Ladenburg synthesis of this compound is provided below:

Phillips-Ladenburg synthesis of this compound.

Evolution of Synthetic Methodologies

While the Phillips-Ladenburg synthesis remains a fundamental and historically significant method, modern organic chemistry has introduced a variety of more efficient and environmentally benign approaches for the synthesis of benzimidazoles, which are applicable to the preparation of this compound. These include:

-

Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields.

-

Use of solid-supported catalysts: These catalysts can be easily recovered and reused, making the process more sustainable.

-

One-pot reactions: Combining multiple synthetic steps into a single procedure improves efficiency and reduces waste.

Characterization and Properties

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring, a proton on the imidazole ring, and exchangeable protons for the N-H and O-H groups. |

| ¹³C NMR | Resonances for the carbon atoms of the fused ring system. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, as well as C=N and C=C stretching of the aromatic system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ). |

Conclusion

The discovery and history of this compound are deeply rooted in the foundational principles of heterocyclic chemistry. While a precise date of its first synthesis is not prominently documented, its preparation is a logical and direct consequence of the development of the Phillips-Ladenburg reaction and the successful synthesis of its key precursor, 2,3-diaminophenol. From its classical origins to modern synthetic innovations, this compound continues to be a molecule of interest, serving as a valuable building block in the ongoing quest for novel therapeutic agents. This guide provides a historical and technical framework for understanding this important member of the benzimidazole family.

References

- BenchChem. (2025). A Comprehensive Technical Guide to 2,3-Diaminophenol (CAS: 59649-56-8).

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,3-Diaminophenol.

- BenchChem. (2025). The Ascending Profile of 2,3-Diaminophenol Derivatives in Biological Research: A Technical Overview.

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering.[3]

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.[8]

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.[9]

- A Systemic Review on Benzimidazole Study. (n.d.). Quest Journals.[10]

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.).

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- The first synthesis of benzimidazole derivatives. (n.d.).

- Aminophenols. (n.d.).

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.[6]

- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.[5]

- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (n.d.). ijarsct.[13]

- RESEARCH ON BENZIMIDAZOLE DERIV

- The Phillips–Ladenburg imidazole synthesis. (n.d.).

- The Chemistry of the Benzimidazoles. (1951).

- Synthesis, reactions, and spectroscopic properties of benzimidazoles. (1974). Chemical Reviews.[13]

Sources

An In-depth Technical Guide to 1H-Benzoimidazol-4-ol: Physicochemical Properties and Synthetic Protocols for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets. Within this important class of heterocycles, 1H-Benzoimidazol-4-ol presents itself as a particularly valuable building block for drug discovery and development. The strategic placement of a hydroxyl group on the benzene ring introduces a key site for hydrogen bonding and further chemical modification, significantly influencing the molecule's overall physicochemical and pharmacological profile.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies required to effectively utilize this compound in their research endeavors. From its fundamental properties to detailed synthetic and analytical protocols, this document aims to serve as a self-contained resource, grounded in established scientific principles and supported by authoritative references.

Core Molecular and Physical Characteristics

This compound, also known as 4-hydroxybenzimidazole, is a solid, crystalline compound at room temperature, often appearing as a white to off-white or brown powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| CAS Number | 67021-83-4 | [4] |

| Melting Point | 198 - 202 °C | [3] |

| Appearance | White to gray to brown crystalline powder | [3] |

A key structural feature of this compound is the presence of both an acidic phenolic hydroxyl group and a basic imidazole ring, rendering the molecule amphoteric. This dual nature is critical to its reactivity and solubility characteristics.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is paramount for its use in synthesis and biological assays. The following sections outline the expected spectroscopic signatures for this molecule, drawing comparisons with closely related, well-characterized benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The hydroxyl group at the 4-position will influence the chemical shifts of the adjacent protons.

-

Imidazole Protons: The C2-H proton of the imidazole ring is expected to appear as a singlet further downfield. The N-H proton will also be a singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing as a broad signal.[7][8]

-

Hydroxyl Proton: The phenolic -OH proton will also present as a singlet, and its chemical shift is solvent-dependent.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region of the spectrum. The carbon bearing the hydroxyl group (C4) will be shifted downfield.

-

Imidazole Carbons: The C2 carbon of the imidazole ring is typically the most downfield of the heterocyclic carbons. The C3a and C7a carbons at the ring junction will also be in the aromatic region.[7][8]

Illustrative Workflow for NMR Analysis:

Caption: A generalized workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The spectrum will be characterized by the following absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A moderate to sharp band in the region of 3100-3500 cm⁻¹ from the imidazole N-H group.[5][6]

-

C=N Stretch: A peak in the 1610-1630 cm⁻¹ region, characteristic of the imidazole ring.[5]

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 134. The fragmentation pattern would likely involve the loss of small molecules such as HCN from the imidazole ring, a characteristic fragmentation pathway for benzimidazoles.[9][10]

Chemical Properties and Reactivity

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Centrifuge or filter the suspensions to remove undissolved solid.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Acidity and Basicity (pKa)

The pKa values of this compound are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. The molecule has two ionizable groups: the phenolic hydroxyl group (acidic) and the imidazole ring (basic).

The pKa of the protonated benzimidazole is approximately 5.4-5.8.[11] The hydroxyl group at the 4-position will influence this value. The pKa of the phenolic hydroxyl group is expected to be in the range of 9-10, similar to other substituted phenols.

Experimental Determination of pKa: The pKa values can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry as a function of pH.[8]

Chemical Stability and Degradation

Benzimidazole derivatives can be susceptible to degradation under certain conditions, including exposure to light, oxidative stress, and extremes of pH.[12] Stability studies are therefore essential, particularly in a drug development context.

Forced Degradation Study Protocol:

-

Stress Conditions: Subject solutions of this compound to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Elevated temperature in both solid and solution states.

-

Photodegradation: Exposure to UV and visible light.

-

-

Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all degradation pathways.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the hydroxyl group and the benzimidazole ring system.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. This provides a convenient handle for introducing a wide variety of substituents to modulate the molecule's properties.

-

Imidazole N-H: The N-H of the imidazole ring can be alkylated or acylated, offering another site for structural diversification.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the hydroxyl group being an activating, ortho-, para-directing group.

Synthesis of this compound

The synthesis of benzimidazoles can be achieved through several established methods, most commonly involving the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][13]

General Synthetic Approach (Phillips-Ladenburg Condensation):

A common and direct route to benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures, often in the presence of a dehydrating agent or acid catalyst.[3] For the synthesis of this compound, the reaction would involve 2,3-diaminophenol and formic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. esisresearch.org [esisresearch.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Elucidating the Mechanism of Action of 1H-Benzoimidazol-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its resemblance to natural purines.[1] This structural similarity allows benzimidazole derivatives to interact with a wide array of biological targets, notably protein kinases, making them a focal point in oncology and immunology research.[2][3][4] 1H-Benzoimidazol-4-ol, as a fundamental representative of this class, presents a compelling case for mechanism of action (MoA) studies. This guide provides a comprehensive, technically-focused framework for elucidating the MoA of this compound and its analogs. It moves beyond a simple listing of techniques to explain the strategic rationale behind a multi-faceted, systematic approach, integrating direct biochemical methods with cell-based assays to build a robust, validated model of drug action.[5]

Strategic Framework for Mechanism of Action (MoA) Elucidation

Determining the MoA is a critical step in drug discovery, transforming a compound with an interesting phenotype into a lead candidate with a clear therapeutic hypothesis.[5][6] Our approach is a phased, iterative process designed to first identify the primary molecular target(s) and then to characterize the downstream cellular consequences of target engagement.

This workflow ensures that each experimental stage builds upon the last, creating a self-validating cascade of evidence from initial hypothesis generation to in-cell confirmation and pathway analysis.

Caption: High-level workflow for MoA elucidation.

Phase 1: Target Identification and Validation

The initial and most crucial phase is to identify the direct molecular binding partner(s) of this compound. Given that the benzimidazole scaffold is common in kinase inhibitors, this target class serves as a primary hypothesis.[2][3][4]

Hypothesis Generation: Kinase Target Class

Benzimidazole-based compounds frequently act as ATP-competitive inhibitors, interacting with the hinge region of the kinase ATP-binding pocket.[2][3] Some derivatives achieve high selectivity by exploiting unique structural features that distinguish one kinase from another, while others are designed as multi-target inhibitors to attack a disease pathway at several points.[2][3] Therefore, a broad kinase panel screen is the logical first step.

Biochemical Screening: In Vitro Kinase Profiling

The objective is to screen this compound against a large, functionally diverse panel of purified human kinases to identify high-affinity interactions.

Rationale: An in vitro format provides the cleanest initial assessment of direct enzymatic inhibition, free from the complexities of cellular uptake, metabolism, and off-target effects.[7] A luminescent ADP-detection assay is a robust, high-throughput method for this purpose.[7]

Illustrative Data: The results of a primary screen are typically expressed as percent inhibition at a fixed compound concentration (e.g., 1 µM).

| Table 1: Hypothetical Primary Kinase Screen Data for this compound (1 µM) | |

| Kinase Target | % Inhibition |

| Aurora Kinase A | 98.2 |

| Aurora Kinase B | 95.5 |

| VEGFR2 | 89.1 |

| CDK2/Cyclin A | 45.3 |

| SRC | 22.8 |

| EGFR | 15.7 |

| p38α | 8.9 |

Interpretation: The data in Table 1 strongly suggest that this compound has potent activity against Aurora kinases A and B and significant activity against VEGFR2. The next step is to determine the potency (IC50) for these primary hits.

| Table 2: Hypothetical IC50 Values for Primary Hits | |

| Kinase Target | IC50 (nM) |

| Aurora Kinase A | 75 |

| Aurora Kinase B | 92 |

| VEGFR2 | 210 |

Target Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

A positive result in a biochemical assay does not guarantee that the compound will engage the target in a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that confirms direct target engagement in a physiological environment.[8][9]

Principle: The core principle is ligand-induced thermal stabilization.[10] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[8][11] This stabilization can be detected by heating cells treated with the compound across a temperature gradient and quantifying the amount of target protein remaining in the soluble fraction.[10]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Goal: To generate a "melt curve" for Aurora Kinase A in the presence and absence of this compound to demonstrate a thermal shift, which indicates target engagement.

Phase 2: Cellular Pathway Analysis

With a validated target (e.g., Aurora Kinase A), the next phase is to determine the functional consequences of this engagement on cellular signaling pathways.

Quantifying Target Engagement: Isothermal Dose-Response (ITDR)

Before analyzing downstream pathways, it's crucial to determine the concentration at which this compound engages its target in cells. This is achieved using an isothermal dose-response (ITDR) CETSA experiment.[8] Cells are treated with a range of compound concentrations but heated at a single, optimized temperature (a temperature that causes significant, but not complete, protein denaturation in vehicle-treated cells).

Rationale: This experiment establishes a cellular EC50 for target binding, which is essential for correlating target engagement with downstream pathway modulation and phenotypic effects.

Analysis of Downstream Signaling: Western Blotting

Aurora Kinase A is a critical regulator of mitosis. Its inhibition is expected to affect the phosphorylation status of its downstream substrates, such as Histone H3. Western blotting is the gold-standard technique for analyzing changes in the expression and phosphorylation of specific proteins in a signaling pathway.[12][13]

Experimental Goal: To treat a relevant cancer cell line (e.g., HCT116) with this compound at concentrations at and above the target engagement EC50 and measure the level of phosphorylated Histone H3 at Serine 10 (pHH3-S10), a key substrate of Aurora Kinase B which is often co-inhibited. A reduction in pHH3-S10 would provide strong evidence that the compound is functionally inhibiting the Aurora kinase pathway in cells.

Caption: Simplified Aurora Kinase B signaling pathway.

Detailed Experimental Protocols

The following protocols are provided as a template and must be optimized for specific cell lines, reagents, and equipment.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of Aurora Kinase A.[7]

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute this compound in DMSO, then further dilute in Kinase Buffer. Final DMSO concentration should be ≤1%.

-

Prepare Aurora Kinase A enzyme and substrate (e.g., Kemptide) in Kinase Buffer.

-

Prepare ATP solution in Kinase Buffer at a concentration near the Kₘ for the enzyme.

-

-

Assay Procedure:

-

Add 2.5 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate % inhibition relative to vehicle controls.

-

Plot % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: CETSA Melt Curve Analysis

This protocol is designed to determine the thermal stability of Aurora Kinase A.[8][10]

-

Cell Culture and Treatment:

-

Culture HCT116 cells to 70-80% confluency.

-

Treat cells with a fixed, high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

-

-

Heat Challenge:

-

Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 68°C in 2°C increments).

-

Immediately cool samples on ice.

-

-

Cell Lysis:

-

Subject cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

-

Western Blot Analysis:

-

Determine and normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for Aurora Kinase A.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for Aurora Kinase A at each temperature.

-

Plot the normalized band intensity versus temperature for both vehicle and drug-treated samples to visualize the thermal shift.

-

Protocol 3: Western Blot for Pathway Analysis

This protocol details the analysis of Histone H3 phosphorylation.[13]

-

Cell Culture and Treatment:

-

Seed HCT116 cells and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours to reduce basal signaling.

-

Treat cells with serially diluted this compound or vehicle for a specified time (e.g., 4 hours).

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clear lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Normalize 20-30 µg of protein from each sample with Laemmli buffer and boil for 5 minutes.[13]

-

Load samples onto an SDS-PAGE gel, run electrophoresis, and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and detect with ECL substrate.

-

-

Stripping and Re-probing:

-

To ensure observed changes are not due to altered total protein levels, strip the membrane and re-probe with an antibody for total Histone H3 and a loading control like GAPDH or β-Actin.

-

Conclusion

This guide outlines a rigorous, evidence-based strategy for elucidating the mechanism of action of this compound. By systematically progressing from broad, in vitro screening to direct confirmation of target engagement in cells and subsequent analysis of downstream pathway modulation, researchers can build a comprehensive and validated MoA model. This foundational understanding is indispensable for the rational optimization of lead compounds and their successful progression through the drug development pipeline.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central. [Link]

- Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

- In vitro kinase assay. (2023, September 23). Protocols.io. [Link]

- Target Identification and Validation (Small Molecules). University College London. [Link]

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Drug Discovery News. [Link]

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

- Advanced Western Blotting Solutions for Cell Signaling P

- Hwang, D. R., & Koehler, A. N. (2012). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 7(11), 1804-1814. [Link]

- Small-molecule Target and Pathway Identific

- In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(21). [Link]

- Benzimidazole Derivatives as Kinase Inhibitors. (2014, February).

- New Algorithm Accurately Predicts Drug Mechanism of Action. (2015, July 24). Columbia University, Department of Systems Biology. [Link]

- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Methods in Molecular Biology, 1914, 131-143. [Link]

- Direct and indirect approaches to identify drug modes of action. (2017, June).

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024, September 10). Chemical Review and Letters. [Link]

- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]

- In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology, 1470, 239-257. [Link]

- Mechanism of Action (MOA).

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2021). Molecules, 26(16), 4995. [Link]

- How to find out the mechanism of action of unknown drug without applying molecular modelling? (2016, July 24).

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(10), 2824-2833. [Link]

- Identifying mechanism-of-action targets for drugs and probes. (2011). Proceedings of the National Academy of Sciences, 108(41), 16996-17001. [Link]

- CETSA. Pelago Bioscience. [Link]

- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (2018). Journal of Pesticide Science, 43(3), 185-191. [Link]

- Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. (2015, January). International Research Journal of Pure and Applied Chemistry, 8(1), 19-25. [Link]

- Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. (2017). Molecules, 22(12), 2135. [Link]

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Molecules, 27(5), 1649. [Link]

- Nociceptin receptor. Wikipedia. [Link]

- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PLoS ONE, 11(6), e0156540. [Link]

- The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. (2018). Current Microbiology, 75(10), 1334-1340. [Link]

- Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. (2019). Antibiotics, 8(4), 229. [Link]

- Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). Antibiotics, 9(7), 355. [Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CETSA [cetsa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Initial Biological Screening of 1H-Benzoimidazol-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purine nucleosides and its capacity to engage with a multitude of biological targets.[1][2] This versatility has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] This guide presents a structured, multi-tiered approach for the initial biological evaluation of 1H-Benzoimidazol-4-ol, a core representative of this chemical class. We provide a logical workflow, from fundamental physicochemical characterization to broad-spectrum primary screening and preliminary mechanistic inquiries. Each stage is detailed with field-proven experimental protocols, the rationale behind their selection, and frameworks for data interpretation, empowering research teams to efficiently assess the compound's therapeutic potential.

Foundational Stage: Pre-Screening Characterization

Before commencing any biological evaluation, a thorough characterization of the test compound is imperative for data integrity and reproducibility. This foundational step ensures that observed biological effects are attributable to the compound itself and not to impurities or experimental artifacts arising from poor solubility.

-

Purity Assessment (≥95%): High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the identity and establish the purity of the this compound sample. A purity level of 95% or higher is the accepted standard for screening campaigns.

-

Solubility Profiling: The compound's solubility must be determined in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents like dimethyl sulfoxide (DMSO). This information is critical for preparing stock solutions and ensuring the compound remains in solution at the final testing concentrations, preventing false-negative results.

-

Stability Analysis: The stability of the compound in the chosen solvent (typically DMSO) and in aqueous cell culture media should be assessed over the time course of the planned experiments (e.g., 24-72 hours). This helps to confirm that the parent compound, rather than a degradation product, is responsible for any observed activity.

Tier 1: Broad-Spectrum Primary Biological Screening

The objective of Tier 1 screening is to cast a wide net, identifying potential "hit" activities across distinct therapeutic areas. The selection of assays is based on the well-documented and diverse biological activities of the broader benzimidazole class.[1][5]

Workflow for Initial Biological Screening```dot

Caption: Hypothetical intrinsic apoptosis pathway induced by a benzimidazole derivative.

Computational Assessment: In Silico ADMET Prediction

Early in the drug discovery process, it is highly advantageous to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. [6]This "fail early, fail cheap" approach uses computational models to flag potential liabilities before committing extensive resources. [7] A variety of open-access web servers and software can be used for this purpose. [6]By inputting the chemical structure of this compound (in SMILES format), these tools can predict key parameters.

Key Parameters to Predict:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability. [8]* Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition (cardiotoxicity), hepatotoxicity, mutagenicity (Ames test).

Example In Silico Tool:

-

pkCSM: A freely accessible tool that uses graph-based signatures to predict a wide range of ADMET properties. [9]

Conclusion and Strategic Next Steps

This guide outlines a systematic and resource-efficient strategy for the initial biological characterization of this compound. The tiered approach, beginning with broad screening and progressing to more focused mechanistic studies for validated hits, allows for a comprehensive preliminary assessment. The data generated from these assays—cytotoxicity, antimicrobial activity, antioxidant potential, and preliminary ADMET profiling—will provide a solid foundation for making an informed " go/no-go " decision. Promising results would justify progression to more advanced studies, including structure-activity relationship (SAR) analysis of analogues, further mechanism of action elucidation, and eventual evaluation in in vivo models.

References

- Zates, G. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3289-3306.

- Song, K., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 165, 115124.

- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications.

- El-Sayed, M. T., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society.

- Wang, D., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2200052.

- Ahamed, M., & Malik, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(11), 1339-1351.

- Inan, Z. D. S., et al. (2023). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate.

- DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.

- Kumar, R., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.

- Ahamed, M., & Malik, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.

- NVO. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils.

- Kumar, A., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.

- Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Medicinal Chemistry Research, 20(7), 896-902.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

- Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525.

- IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen.

- ACS Publications. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling.

- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.

- Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity.

- El-Falaha, B. M., et al. (1988). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 32(11), 1746-1748.

- Creative BioMart Microbe. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Creative BioMart Microbe.

- Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

- Gazizova, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 310.

- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.

- Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- IP International Journal of Comprehensive and Advanced Pharmacology. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology.

- ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. ResearchGate.

- Zhang, H., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 42(1), 1-7.

- Pathak, D., et al. (2010). Benzimidazoles: A New Profile of Biological Activities. Der Pharmacia Lettre, 2(2), 27-34.

- Semantic Scholar. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Semantic Scholar.

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

Pharmacological profile of 1H-Benzoimidazol-4-ol and its derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 1H-Benzoimidazol-4-ol and Its Derivatives

Authored by: A Senior Application Scientist

Foreword: The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleosides allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone for the development of therapeutic agents with a vast range of pharmacological activities.[3][4] This guide focuses specifically on the this compound core and its derivatives, providing an in-depth exploration of their synthesis, multifaceted pharmacological profiles, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic innovations.

The this compound Scaffold: Synthesis and Significance